tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide
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Overview
Description
tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures have been used as organic sensitizers in dye-sensitized solar cells
Mode of Action
It is known that similar compounds interact with their targets through a process known as nucleophilic aromatic substitution . This process involves the replacement of an atom or group in an aromatic system by a nucleophile.
Biochemical Pathways
It is known that similar compounds can affect the light harvesting efficiency of dye-sensitized solar cells . This suggests that the compound may interact with biochemical pathways related to light absorption and energy conversion.
Pharmacokinetics
Similar compounds are known to have low power conversion efficiency, which may suggest low bioavailability .
Result of Action
It is known that similar compounds can affect the photovoltaic properties of dye-sensitized solar cells . This suggests that the compound may have effects on energy conversion processes at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the light intensity can affect the performance of compounds used in dye-sensitized solar cells . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of this compound.
Preparation Methods
The synthesis of tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazine derivative with a thiadiazole precursor under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thiadiazole ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide include other thiadiazole derivatives such as:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Thiadiazole derivatives: Studied for their anti-inflammatory and analgesic properties.
1,2,3-Thiadiazole derivatives: Investigated for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYUMMQGKQJXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682154 |
Source
|
Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-37-8 |
Source
|
Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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